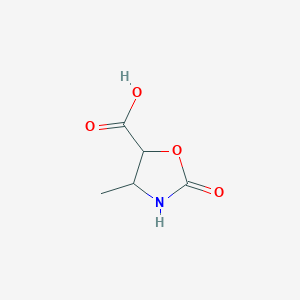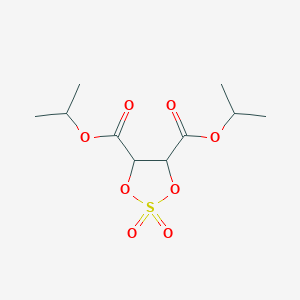
Karnamicin A3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kanamycin A3 is a type of aminoglycoside antibiotic that is used to treat bacterial infections. It is a derivative of kanamycin, which is produced by the bacterium Streptomyces kanamyceticus. Kanamycin A3 is known for its broad-spectrum activity against a range of gram-negative and gram-positive bacteria.
Mecanismo De Acción
Kanamycin A3 works by binding to the bacterial ribosome and inhibiting protein synthesis. It specifically targets the 30S subunit of the ribosome, preventing the initiation of protein synthesis. This leads to the accumulation of incomplete proteins, which are toxic to the bacterial cell.
Efectos Bioquímicos Y Fisiológicos
Kanamycin A3 has been shown to have a number of biochemical and physiological effects on bacterial cells. It disrupts the cell membrane, leading to leakage of cellular contents and eventual cell death. It also affects the metabolism of the cell, leading to the accumulation of toxic metabolites.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Kanamycin A3 is a useful tool for studying the effects of antibiotics on bacterial growth and metabolism. It is relatively easy to obtain and has a broad-spectrum activity against a range of bacteria. However, it is important to note that kanamycin A3 can have toxic effects on eukaryotic cells, and caution should be taken when handling the compound.
Direcciones Futuras
There are several future directions for the study of kanamycin A3. One area of research is the development of new derivatives with improved antibacterial activity and reduced toxicity. Another area of research is the study of the effects of kanamycin A3 on bacterial biofilms, which are notoriously difficult to treat with antibiotics. Finally, the use of kanamycin A3 in combination with other antibiotics is an area of research that has the potential to improve the efficacy of antibiotic therapy.
Métodos De Síntesis
Kanamycin A3 is synthesized by the fermentation of Streptomyces kanamyceticus. The process involves the production of kanamycin A, which is then converted into kanamycin A3 by a series of enzymatic reactions. The final product is purified using chromatography techniques.
Aplicaciones Científicas De Investigación
Kanamycin A3 has been extensively studied for its antibacterial activity. It has been used in the treatment of various bacterial infections, including tuberculosis, meningitis, and sepsis. In addition, kanamycin A3 has been used in research to study the effects of antibiotics on bacterial growth and metabolism.
Propiedades
Número CAS |
122535-50-6 |
|---|---|
Nombre del producto |
Karnamicin A3 |
Fórmula molecular |
C18H25N3O6S |
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
6-[2-(1,5-dihydroxy-5-methylhexyl)-1,3-thiazol-4-yl]-3-hydroxy-4,5-dimethoxypyridine-2-carboxamide |
InChI |
InChI=1S/C18H25N3O6S/c1-18(2,25)7-5-6-10(22)17-20-9(8-28-17)11-14(26-3)15(27-4)13(23)12(21-11)16(19)24/h8,10,22-23,25H,5-7H2,1-4H3,(H2,19,24) |
Clave InChI |
SLGIYKKQFKFKME-UHFFFAOYSA-N |
SMILES |
CC(C)(CCCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O)O |
SMILES canónico |
CC(C)(CCCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















